Balhimycin
Overview
Description
Balhimycin is a glycopeptide antibiotic, found from the fermentation broth of an Amycolatopsis sp . It shows anti-bacterial activity against staphylococci and anaerobes .
Synthesis Analysis
The biosynthesis of Balhimycin is complex and non-ribosomally synthesized . The balhimycin biosynthesis gene cluster contains three genes coding for three peptide synthetases (BpsA/B/C) with a 3:3:1 modular structure for the assembly of a heptapeptide .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Balhimycin are carried out by P450 monooxygenases encoded by three contiguous oxy genes . These reactions are involved in the coupling of the aromatic side chains of the unusual heptapeptide .Scientific Research Applications
Antibiotic Properties and Comparison with Vancomycin
Balhimycin is a glycopeptide antibiotic produced by Amycolatopsis sp. Y-86,21022. It belongs to the vancomycin class of glycopeptides and is known for its effectiveness against methicillin-resistant staphylococci (MRSA) and anaerobes. In studies, balhimycin has shown marginally superior activity to vancomycin, especially in its bactericidal properties against anaerobes (Nadkarni et al., 1994). Additionally, comparative studies in mice demonstrated that balhimycin, along with its derivative desgluco-balhimycin, are effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA, MRSA) (Chatterjee et al., 2000).
Genomic and Metabolic Analysis for Improved Production
Significant efforts have been made to understand and enhance balhimycin production. A study focusing on the genome-scale metabolic model of Amycolatopsis balhimycina, the organism responsible for producing balhimycin, provided insights for potential engineering strategies to increase its yield. This study utilized genome sequencing and metabolic modeling to identify key reactions that could be targeted for improved balhimycin production (Vongsangnak et al., 2012).
Structural Analysis and Chemical Characterization
The structural aspects of balhimycin have been extensively studied. For instance, a research paper detailed the chemical structure of balhimycin, noting its similarity to vancomycin, especially in the aglycon structure and the presence of sugars like D-glucose and dehydrovancosamine (Chatterjee et al., 1994). Another study used crystallography to analyze the structure of balhimycin, revealing insights into its antibiotic mechanism and interactions with bacterial cell walls (Schäfer et al., 1998).
Resistance and Biosynthesis Mechanisms
Understanding the resistance mechanisms in the producing organism is crucial. A study identified a novel alternative glycopeptide resistance mechanism in Amycolatopsis balhimycina, providing insights into how this bacterium avoids the antibiotic effects of its own product (Frasch et al., 2015). Another research focused on the nonribosomal biosynthesis of balhimycin, specifically the heptapeptide backbone and peptide synthetase modules, which are crucial for its antibiotic activity (Recktenwald et al., 2002).
Chiral Selector for Capillary Electrophoresis
Beyond its antibiotic properties, balhimycin has been evaluated as a chiral selector for enantioresolution in capillary electrophoresis, demonstrating its utility in analytical chemistry (Jiang et al., 2004).
Future Directions
The increasing prevalence of Gram-positive resistant strain “superbugs” has emerged. Therefore, more efforts are needed to study and modify the GPAs to overcome the challenge of superbugs . Balhimycin is very similar in activity to vancomycin, but it shows higher activity towards anaerobic bacteria . Therefore, it has been consequently proposed as a target for future glycopeptide antibiotic production .
properties
IUPAC Name |
2-(4-amino-4,6-dimethyl-5-oxooxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H73Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(56(40)101-65-54(86)53(85)52(84)42(22-78)99-65)98-39-11-8-27(15-33(39)68)55(100-44-21-66(4,70)57(87)24(3)96-44)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-55,65,71,78-81,83-86H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNFBFHAYANQHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=C(C=C(C=C1)C(C(C(=O)NC(C(=O)N6)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)O)C(=O)O)(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H73Cl2N9O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1447.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-4,6-dimethyl-5-oxooxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
CAS RN |
140932-79-2 | |
Record name | Balhimycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140932792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balhimycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04111 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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